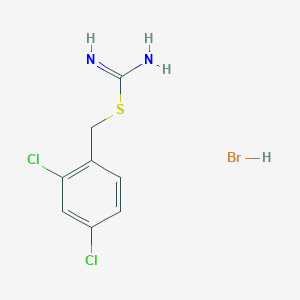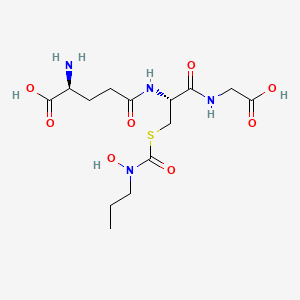
S-(N-propyl-N-hydroxycarbamoyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(N-propyl-N-hydroxycarbamoyl)glutathione: is a compound that belongs to the family of glutathione derivatives Glutathione itself is a tripeptide composed of glutamine, cysteine, and glycine, and it plays a crucial role in cellular processes, including detoxification, antioxidant defense, and regulation of cellular events
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-propyl-N-hydroxycarbamoyl)glutathione typically involves the reaction of glutathione with N-propyl-N-hydroxycarbamoyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as chromatography to isolate the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: S-(N-propyl-N-hydroxycarbamoyl)glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important for its antioxidant properties.
Reduction: It can be reduced back to its thiol form, which is essential for its biological activity.
Substitution: The compound can participate in substitution reactions where the N-propyl-N-hydroxycarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the thiol form of the compound.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: S-(N-propyl-N-hydroxycarbamoyl)glutathione is used as a reagent in organic synthesis and as a model compound to study the reactivity of glutathione derivatives.
Biology: The compound is used in studies related to cellular detoxification processes and the role of glutathione in maintaining cellular redox balance.
Medicine: Research on this compound focuses on its potential therapeutic applications, including its use as an antioxidant and in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes to enhance product stability and performance.
Mechanism of Action
S-(N-propyl-N-hydroxycarbamoyl)glutathione exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. The compound also participates in the detoxification of harmful substances by conjugating with them and facilitating their excretion from the body. The molecular targets include enzymes involved in redox regulation and detoxification pathways, such as glutathione peroxidase and glyoxalase I .
Comparison with Similar Compounds
- S-lactoylglutathione
- S-(N-hydroxy-N-iodophenylcarbamoyl)glutathione
- S-(N-aryl/alkyl-N-hydroxycarbamoyl)glutathiones
Comparison: S-(N-propyl-N-hydroxycarbamoyl)glutathione is unique due to the presence of the N-propyl-N-hydroxycarbamoyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H24N4O8S |
|---|---|
Molecular Weight |
408.43 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(propyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H24N4O8S/c1-2-5-18(26)14(25)27-7-9(12(22)16-6-11(20)21)17-10(19)4-3-8(15)13(23)24/h8-9,26H,2-7,15H2,1H3,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8-,9-/m0/s1 |
InChI Key |
MWNYPJZEPXNOON-IUCAKERBSA-N |
Isomeric SMILES |
CCCN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B10852963.png)
![3-[(S)-3-(Naphthalene-2-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10852968.png)
![2-Benzyloxycarbonylamino-3-{[(R)-1-(3-piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-propionic acid](/img/structure/B10852989.png)
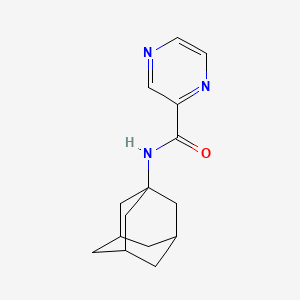
![[2-(Methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B10852992.png)
![ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate](/img/structure/B10852996.png)
![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)

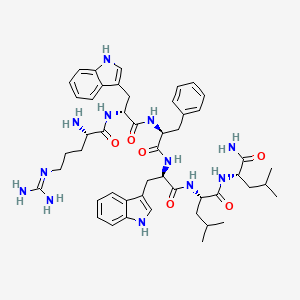
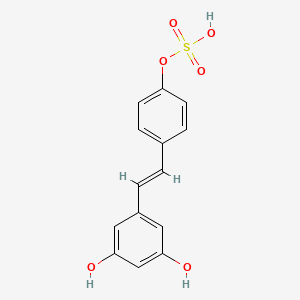
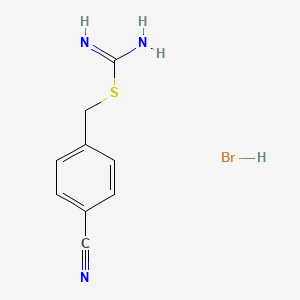
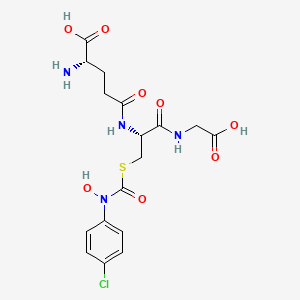
![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)
